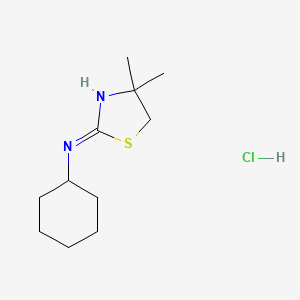
N-cyclohexyl-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride (NCTH) is a synthetic compound that has been used in a variety of scientific applications. It is a white, crystalline solid with a melting point of 135 °C. NCTH is an important reagent and has been used in the synthesis of many compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
N-cyclohexyl-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride has been found to act as an inhibitor of enzymes involved in the synthesis of nucleic acids. It has been shown to inhibit the activity of DNA polymerase, an enzyme involved in the replication of DNA. It has also been found to inhibit the activity of RNA polymerase, an enzyme involved in the transcription of genetic information.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the synthesis of nucleic acids. It has also been found to reduce the production of lysosomes, which are responsible for breaking down waste materials in cells. Additionally, this compound has been shown to reduce the production of free radicals, which can damage cells and lead to disease.
実験室実験の利点と制限
N-cyclohexyl-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride has a number of advantages and limitations for lab experiments. One of the advantages is that it is relatively inexpensive and easy to obtain. Additionally, it is a relatively stable compound and can be stored for long periods of time without degradation. However, this compound is toxic and should be handled with care. It should also be used in a well-ventilated area as it can produce toxic fumes.
将来の方向性
There are a number of future directions for research involving N-cyclohexyl-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride. One area of research is the development of new synthetic methods for the synthesis of this compound. Another area of research is the development of new compounds derived from this compound. Additionally, research could be conducted to further explore the biochemical and physiological effects of this compound. Finally, research could be conducted to explore the potential applications of this compound in the treatment of diseases such as cancer and Alzheimer's.
合成法
N-cyclohexyl-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride is synthesized from a reaction between cyclohexanone and 4-dimethylaminothiazole. The reaction is catalyzed by pyridine in the presence of a base such as sodium hydroxide. The resulting product is then reacted with hydrochloric acid to form this compound.
科学的研究の応用
N-cyclohexyl-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride has been used in a variety of scientific applications, including inorganic and organic synthesis, spectroscopy, and analytical chemistry. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. It has been used as a catalyst in the synthesis of vinblastine, a drug used to treat cancer. It has also been used to synthesize compounds that are used in the treatment of Alzheimer's disease.
特性
IUPAC Name |
N-cyclohexyl-4,4-dimethyl-1,3-thiazolidin-2-imine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2S.ClH/c1-11(2)8-14-10(13-11)12-9-6-4-3-5-7-9;/h9H,3-8H2,1-2H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLLHVSPZDSWDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CSC(=NC2CCCCC2)N1)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.82 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-butyl N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate hydrochloride](/img/structure/B6608798.png)
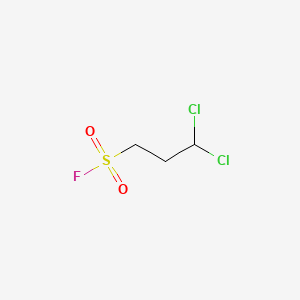
![3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane-1-carbaldehyde](/img/structure/B6608831.png)

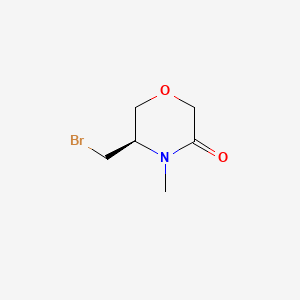
![tert-butyl 2-{[imino(methyl)oxo-lambda6-sulfanyl]methyl}morpholine-4-carboxylate](/img/structure/B6608843.png)
![5-{[(2-{[(tert-butoxy)carbonyl]amino}ethyl)sulfanyl]methyl}furan-2-carboxylic acid](/img/structure/B6608844.png)
![3-amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid dihydrochloride](/img/structure/B6608850.png)
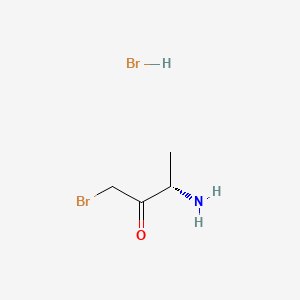
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methanesulfonyl-2-methylpropanoic acid](/img/structure/B6608874.png)
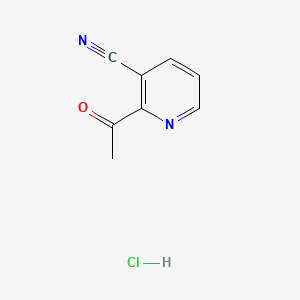
![1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-3-carbonitrile](/img/structure/B6608883.png)
![[4-(aminomethyl)-7-oxabicyclo[2.2.1]heptan-1-yl]methanol](/img/structure/B6608887.png)
![3-bromo-4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole](/img/structure/B6608889.png)
